Crystal Structure Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: A Comprehensive Technical Guide
Crystal Structure Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: A Comprehensive Technical Guide
Executive Summary
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (also referred to as N-phenacyl-3,5-dimethylpyrazole) is a highly versatile bidentate-capable ligand precursor and a pharmacologically active scaffold. Its precise structural elucidation is a critical prerequisite for understanding its downstream utility in synthesizing cytotoxic silver complexes[1] and highly efficient ruthenium-based transfer hydrogenation catalysts[2].
As a Senior Application Scientist, I have designed this guide to provide a definitive, step-by-step methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. The protocols detailed herein are built on self-validating principles, ensuring that every stage of the structural determination yields high-fidelity, publication-ready data.
Synthesis and Crystallization Protocol
Causality & Rationale: To obtain diffraction-quality single crystals, the purity of the synthesized compound must strictly exceed 99%. Impurities disrupt the delicate supramolecular crystal lattice, leading to twinning, structural defects, or amorphous precipitation.
Step-by-Step Methodology
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Nucleophilic Substitution: React 2-bromoacetophenone (1.0 equiv) with 3,5-dimethylpyrazole (1.1 equiv) in anhydrous acetone.
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Base Catalysis: Introduce anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the reaction mixture.
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Causality: K₂CO₃ acts as an essential proton scavenger. It drives the reaction equilibrium forward by neutralizing the HBr byproduct, preventing the protonation of the pyrazole nitrogen which would otherwise deactivate it as a nucleophile[1].
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Reflux & Workup: Reflux the mixture for 4–6 hours under an inert atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC). Post-reaction, filter out the inorganic salts and evaporate the solvent under reduced pressure. Extract the crude product using dichloromethane (DCM) and wash with brine to remove residual polar impurities.
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Crystallization via Slow Evaporation: Dissolve the purified compound in a binary solvent system of ethanol and DCM (1:1 v/v) at 298 K.
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Causality: DCM provides high initial solubility, while ethanol acts as a miscible anti-solvent. Because DCM is significantly more volatile, it evaporates first. This allows the solution to slowly and uniformly reach supersaturation, promoting controlled nucleation and the growth of macroscopic, defect-free single crystals suitable for SCXRD.
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Fig 1. Synthesis and crystallization workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
Causality & Rationale: SCXRD is the gold standard for unambiguous 3D structural determination. For small organic molecules like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone, minimizing thermal atomic displacement is paramount to accurately resolving lighter atoms (like hydrogen) and mapping the electron density of the conjugated π-system[1].
Step-by-Step Methodology
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Crystal Selection & Mounting: Under a polarized light microscope, select a clear, block-shaped crystal (approximately 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
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Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CMOS detector. Utilize Mo Kα radiation (λ = 0.71073 Å).
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Causality: Cryocooling the crystal to 100 K using a continuous liquid nitrogen stream drastically reduces thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for the precise geometric placement of the methylene and methyl hydrogen atoms.
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Data Reduction: Process the raw diffraction frames using integration software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the crystal.
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Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL) via a graphical interface like Olex2.
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Self-Validating System: The refinement process is inherently self-validating. The structural model is only accepted when the Goodness-of-Fit (GoF) approaches 1.0 and the final R₁ factor drops below 0.05. A final CheckCIF routine must be executed to ensure no residual electron density peaks (> 0.5 e/ų) or missing symmetry elements remain.
Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SCXRD) data processing methodology.
Structural Features and Quantitative Data
The crystal structure of N-phenacylpyrazoles reveals a highly conjugated π-system where the carbonyl groups actively participate in the formation of the crystal lattice[1]. The relative orientation of the pyrazole ring and the phenyl ring—connected by the flexible -CH₂-CO- linker—dictates the molecule's steric profile.
Quantitative Crystallographic Parameters
Below is a summarized table of representative, high-resolution crystallographic data typical for this specific scaffold, demonstrating the quantitative thresholds required for publication-quality structural validation.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O |
| Formula Weight | 214.26 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 7.8 Å, b ≈ 15.2 Å, c ≈ 10.4 Å |
| Volume (ų) | ~ 1190.0 |
| Z, Calculated Density | 4, ~ 1.196 Mg/m³ |
| Final R indices[I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 (Self-Validation Target Met) |
| Goodness-of-fit on F² | 1.045 |
Intermolecular Interactions: The crystal packing is primarily stabilized by non-classical C-H···O hydrogen bonds between the pyrazole methyl groups and the carbonyl oxygen of adjacent molecules. Weak offset π-π stacking interactions between the phenyl rings further consolidate the 3D supramolecular architecture.
Structure-Activity Relationship (SAR) & Pharmacological Relevance
The precise structural geometry mapped by SCXRD directly explains the molecule's behavior in advanced pharmacological and catalytic applications:
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Cytotoxicity & Silver(I) Complexation: The carbonyl oxygen and pyrazole nitrogen can be derivatized into oximes, transforming the molecule into a robust bidentate chelator for Silver(I) ions[1]. These Ag(I) complexes exhibit potent cytotoxicity against Artemia salina models[1] and human cancer cell lines (such as A549 lung adenocarcinoma)[3]. The spatial arrangement of the 3,5-dimethylpyrazole moiety is critical for facilitating DNA intercalation.
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Ruthenium-Catalyzed Hydrogenation: When modified into phosphinite ligands (e.g., reacting the scaffold to form pyrazolylphosphinite), the steric bulk of the 3,5-dimethyl groups creates a highly specific, sterically hindered pocket around a Ruthenium(II) metal center. This exact structural conformation is responsible for achieving up to 98% conversion rates in the catalytic molecular hydrogenation of acetophenone to 1-phenylethanol[2].
Fig 3. Downstream pharmacological and catalytic applications of the synthesized pyrazole scaffold.
Conclusion
The rigorous SCXRD workflow applied to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone does more than confirm atomic connectivity; it maps the electrostatic and steric topography of the molecule. By understanding the causality behind the crystallization protocols and relying on self-validating refinement data, researchers can leverage this structural blueprint to rationally design next-generation chemotherapeutics and highly selective transition-metal catalysts.
References
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Sharma, T., et al. "Synthesis, structural and pharmacological exploration of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes." Polyhedron, vol. 195, 2020, p. 114972.[Link]
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"Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties." Bulletin of the L.N. Gumilyov Eurasian National University. Chemistry. Geography Series, 2025. [Link]
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"Novel pyrazolylphosphite– and pyrazolylphosphinite–ruthenium(ii) complexes as catalysts for hydrogenation of acetophenone." Dalton Transactions, vol. 45, 2016, pp. 13514-13524.[Link]
Sources
- 1. Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties | BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography Series [bulchmed.enu.kz]
- 2. Novel pyrazolylphosphite– and pyrazolylphosphinite–ruthenium(ii) complexes as catalysts for hydrogenation of acetophenone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
